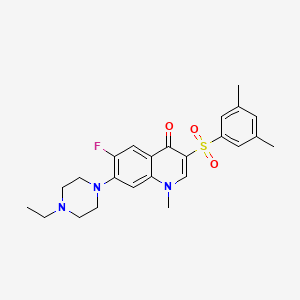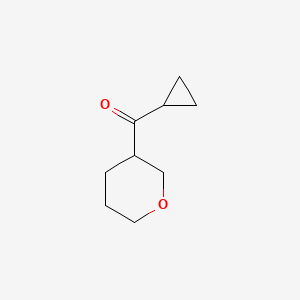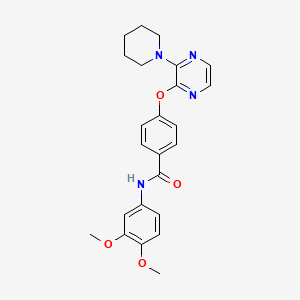![molecular formula C19H20N4O5 B2575873 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1060245-90-0](/img/structure/B2575873.png)
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.
作用机制
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to downstream inhibition of B-cell receptor signaling and subsequent apoptosis of B-cells. This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to induce apoptosis in B-cells and inhibit the growth of B-cell tumors. This compound has also been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which can promote tumor growth. In addition, this compound has been shown to enhance the activity of other anti-tumor agents, such as venetoclax, by inhibiting the anti-apoptotic protein BCL-2.
实验室实验的优点和局限性
One of the advantages of 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has limited solubility in aqueous solutions, which can make it challenging to formulate for in vivo studies. In addition, the irreversible binding of this compound to BTK can make it difficult to assess its pharmacodynamic effects in vivo.
未来方向
There are several potential future directions for the development of 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-tumor agents, such as immune checkpoint inhibitors, to enhance their anti-tumor activity. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are also associated with dysregulated B-cell signaling. Finally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to identify strategies to overcome this resistance.
合成方法
The synthesis of 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves a series of chemical reactions, including the condensation of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 3,4,5-trimethoxyaniline to form the corresponding Schiff base, followed by the reduction of the Schiff base with sodium borohydride to yield the intermediate amine. The final product is obtained by reacting the amine with isocyanate in the presence of a base.
科学研究应用
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound exhibits potent and selective inhibition of BTK, leading to suppression of B-cell receptor signaling and induction of apoptosis in B-cells. This compound has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax, a BCL-2 inhibitor.
属性
IUPAC Name |
1-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-11-16(18(24)23-8-6-5-7-15(23)20-11)22-19(25)21-12-9-13(26-2)17(28-4)14(10-12)27-3/h5-10H,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVCTMHDMPRAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)


![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)



![3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575809.png)

